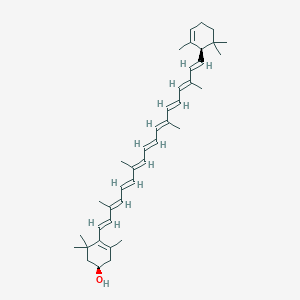
Eicosapentaenoic acid ethyl ester
Vue d'ensemble
Description
Eicosapentaenoic acid (EPA) ethyl ester is an esterified form of the ω-3 fatty acid EPA . It is also known as Icosapent ethyl, an ethyl ester of eicosapentaenoic acid (EPA) that reduces synthesis and enhances clearance of triglycerides .
Synthesis Analysis
Eicosapentaenoic acid ethyl ester (EPA-EE) is synthesized through a process involving extraction, refining, and ethanolysis (fish oil and ethanol undergo transesterification) . The method of EPA enrichment is thoroughly detailed, the pros and cons of different methods are compared, and current developments in monomer production techniques are addressed .Molecular Structure Analysis
Eicosapentaenoic acid ethyl ester (EPA-EE) is a synthetic derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA) . The extraction, refining, and ethanolysis processes (fish oil and ethanol undergo transesterification) of EPA-EE are described .Chemical Reactions Analysis
The extraction, refining, and ethanolysis processes (fish oil and ethanol undergo transesterification) of EPA-EE are described . The potential of green substitute technologies is emphasized .Physical And Chemical Properties Analysis
Eicosapentaenoic acid ethyl ester (EPA-EE) is a synthetic derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA) . The extraction, refining, and ethanolysis processes (fish oil and ethanol undergo transesterification) of EPA-EE are described .Applications De Recherche Scientifique
Cardiovascular Health and Triglyceride Management
Eicosapentaenoic acid ethyl ester (EPA-E) has been extensively studied for its role in cardiovascular health. Research indicates that it can significantly reduce triglyceride levels in adults with high triglycerides without significantly increasing low-density lipoprotein cholesterol. This effect is evident in both patients with very high triglyceride levels and those with well-controlled LDL-C but residually high triglyceride levels (Bays et al., 2013).
Neurological Disorders
EPA-E has shown promise in the treatment of Huntington's disease, where it is associated with a reduction in cerebral atrophy and improvement in motor functioning (Puri et al., 2008). It may also have positive effects in schizophrenia, as evidenced by its ability to reduce symptoms when used as an add-on treatment (Emsley et al., 2002).
Potential in Other Health Conditions
Beyond cardiovascular and neurological applications, EPA-E is being investigated for potential use in conditions like cancer, inflammatory bowel disease, infections, Alzheimer’s disease, dementia, and depression (Bhatt et al., 2020). This broad range of potential applications highlights the compound's versatility in addressing various health issues.
Effects on Metabolic Profile
EPA-E can positively influence the metabolic profile, as seen in studies on obesity. In female mice, for instance, EPA-E reduced fat mass accumulation and improved the metabolic profile, potentially through increased biosynthesis of 8-hydroxyeicosapentaenoic acid and the modulation of gut microbiota, including the increase of Akkermansia muciniphila (Pal et al., 2021).
Vascular Health
EPA-E has been shown to improve the dysfunction of vascular endothelial and smooth muscle cells, which could have implications for cardiovascular health, particularly in the context of diabetes and atherosclerosis (Nobukata et al., 2000).
Safety And Hazards
According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured and all sources of ignition should be removed .
Orientations Futures
The Reduction of Cardiovascular Events with Icosapent Ethyl—Intervention Trial (REDUCE-IT) has demonstrated significant cardiovascular mortality benefits of purified EPA ethyl ester, with a 25% relative risk reduction in major cardiovascular events . As the first of its class to be approved, icosapent ethyl offers a new option to further reduce cardiovascular risks in patients already treated with maximally tolerated statins .
Propriétés
IUPAC Name |
ethyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5+,9-8+,12-11+,15-14+,18-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQPWTVBQMWLSZ-LRKAYDMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eicosapentaenoic acid ethyl ester | |
CAS RN |
84494-70-2, 86227-47-6 | |
| Record name | 5,8,11,14,17-Eicosapentaenoic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084494702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eicosapentaenoic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-[(4-Pentoxyphenyl)methylthio]ethyl]-3-phenylthiourea](/img/structure/B1232128.png)

![luteolin 7-O-[(beta-D-glucosyluronic acid)-(1->2)-(beta-D-glucosiduronic acid)] 4'-O-beta-D-glucosiduronic acid](/img/structure/B1232130.png)







![(10S,13R,14R,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)hept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1232143.png)
